3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzonitrile core linked to a piperazine ring, which is further substituted with a methylpyrimidine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Methylpyrimidine Group: The piperazine intermediate is then reacted with 5-methylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired substituted piperazine.
Attachment to the Benzonitrile Core: The final step involves the reaction of the substituted piperazine with 3-bromobenzonitrile under basic conditions, typically using potassium carbonate as the base, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Amines
Substitution: Substituted benzonitrile derivatives
Scientific Research Applications
3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, the piperazine ring may interact with neurotransmitter receptors, while the benzonitrile core can influence enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
- 3-{[4-(4-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
- 3-{[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
Uniqueness
Compared to similar compounds, 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H19N5/c1-14-11-19-13-20-17(14)22-7-5-21(6-8-22)12-16-4-2-3-15(9-16)10-18/h2-4,9,11,13H,5-8,12H2,1H3 |
InChI Key |
UIZXHBPKDGLKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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